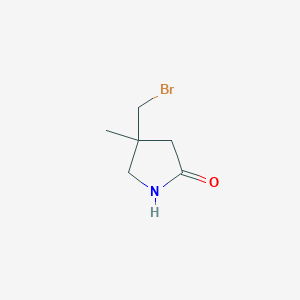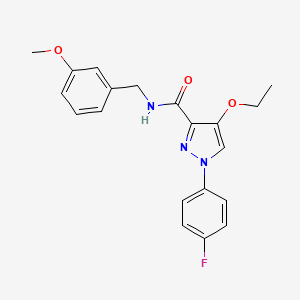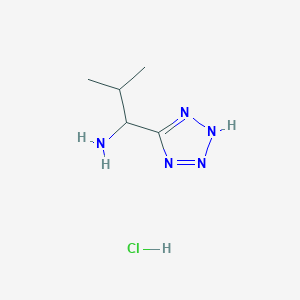
4-(Bromomethyl)-4-methylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-4-methylpyrrolidin-2-one, also known as BMMP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. BMMP is a derivative of pyrrolidinone and is commonly used as a starting material in the synthesis of other compounds.
作用机制
The mechanism of action of 4-(Bromomethyl)-4-methylpyrrolidin-2-one is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have various effects on the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to increased motivation and reward-seeking behavior. This compound has also been shown to increase the release of norepinephrine, which can lead to increased arousal and attention.
实验室实验的优点和局限性
One advantage of using 4-(Bromomethyl)-4-methylpyrrolidin-2-one in lab experiments is its ease of synthesis. This compound can be synthesized in good yield and purity, making it a readily available starting material for the synthesis of other compounds. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols when working with this compound.
未来方向
There are many potential future directions for 4-(Bromomethyl)-4-methylpyrrolidin-2-one research. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the use of this compound as a tool for studying the central nervous system. This compound could be used to study the effects of acetylcholine on various brain functions, such as learning and memory. Additionally, this compound could be used to study the effects of dopamine and norepinephrine on various behaviors and physiological processes. Overall, this compound has the potential to be a valuable tool in scientific research and could lead to new discoveries in the field of neuroscience.
合成方法
4-(Bromomethyl)-4-methylpyrrolidin-2-one can be synthesized by reacting 4-methylpyrrolidin-2-one with bromomethane in the presence of a base such as potassium carbonate. The reaction is carried out at room temperature and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
科学研究应用
4-(Bromomethyl)-4-methylpyrrolidin-2-one has been used in various scientific research studies due to its unique properties. It has been used as a starting material in the synthesis of other compounds such as pyrrolidine derivatives, which have shown potential as antitumor agents. This compound has also been used in the synthesis of chiral ligands, which have shown potential as catalysts in asymmetric synthesis.
安全和危害
属性
IUPAC Name |
4-(bromomethyl)-4-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c1-6(3-7)2-5(9)8-4-6/h2-4H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKGKCCCSNKGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(2,4-difluorophenyl)ethanone](/img/structure/B2784222.png)



![3-Chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2784229.png)
![3-(2-Chlorophenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2784230.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-bromothiophene-2-carboxamide](/img/structure/B2784231.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2784235.png)
![(E)-4-(3-cinnamyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2784240.png)

![6-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2784242.png)
![N-[cyano(2,4-difluorophenyl)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide](/img/structure/B2784243.png)